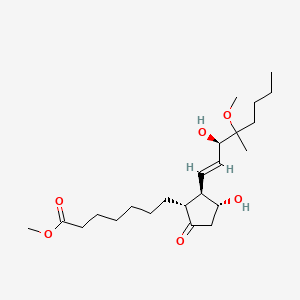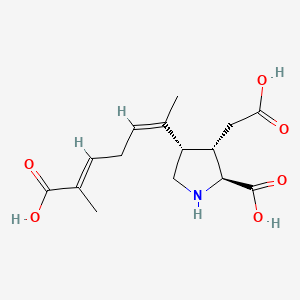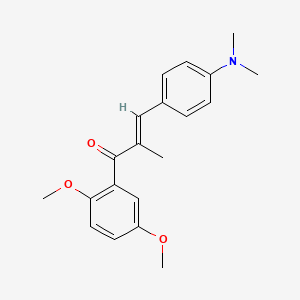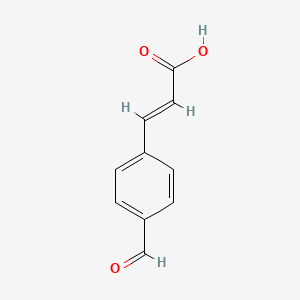
1,6,7-trihydroxy-3-methoxy-9H-xanthen-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6,7-trihydroxy-3-methoxy-9H-xanthen-9-one is a member of the class of xanthones, specifically 9H-xanthen-9-one, substituted by hydroxy groups at positions 1, 6, and 7, and a methoxy group at position 3 . This compound is known for its biological activity and is found in various plants.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,6,7-trihydroxy-3-methoxy-9H-xanthen-9-one can be synthesized through the deglycosylation of mangiferin, a major constituent of mango fruit. The process involves the removal of glycoside groups from mangiferin to yield athyriol . The reaction typically requires specific enzymes or chemical reagents to facilitate the deglycosylation process.
Industrial Production Methods: Industrial production of athyriol involves the extraction of mangiferin from natural sources such as mango fruit hulls and heartwood. The extracted mangiferin is then subjected to chemical or enzymatic processes to produce athyriol .
Chemical Reactions Analysis
Types of Reactions: 1,6,7-trihydroxy-3-methoxy-9H-xanthen-9-one undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction of athyriol can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involving athyriol typically use halogenating agents or nucleophiles under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives .
Scientific Research Applications
1,6,7-trihydroxy-3-methoxy-9H-xanthen-9-one has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various xanthone derivatives.
Biology: Studied for its role as a plant metabolite and its interactions with other biological molecules.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of athyriol involves its interaction with various molecular targets and pathways. 1,6,7-trihydroxy-3-methoxy-9H-xanthen-9-one is known to inhibit xanthine oxidase, an enzyme involved in the production of reactive oxygen species . This inhibition reduces oxidative stress and inflammation, contributing to its therapeutic effects. Additionally, athyriol may interact with other enzymes and receptors, modulating various biological processes.
Comparison with Similar Compounds
Mangiferin: A glycosylated form of athyriol, known for its antioxidant and anti-inflammatory properties.
Norathyriol: A tetrahydroxyxanthone similar to athyriol, with notable pharmacological activities.
Uniqueness: 1,6,7-trihydroxy-3-methoxy-9H-xanthen-9-one is unique due to its specific substitution pattern on the xanthone core, which imparts distinct biological activities. Unlike mangiferin, athyriol lacks glycoside groups, which may influence its bioavailability and metabolic stability .
Properties
CAS No. |
28283-84-3 |
|---|---|
Molecular Formula |
C14H10O6 |
Molecular Weight |
274.22 g/mol |
IUPAC Name |
1,6,7-trihydroxy-3-methoxyxanthen-9-one |
InChI |
InChI=1S/C14H10O6/c1-19-6-2-10(17)13-12(3-6)20-11-5-9(16)8(15)4-7(11)14(13)18/h2-5,15-17H,1H3 |
InChI Key |
IFNAQIAMTNJLIF-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C2C(=C1)OC3=CC(=C(C=C3C2=O)O)O)O |
Canonical SMILES |
COC1=CC(=C2C(=C1)OC3=CC(=C(C=C3C2=O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(R)-2-[11C]Methoxy-N-n-propylnorapomorphine](/img/structure/B1233662.png)
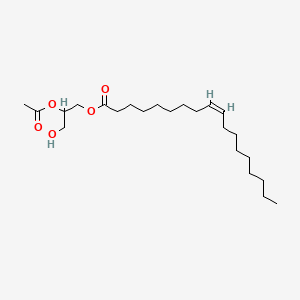
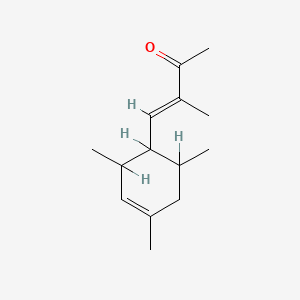
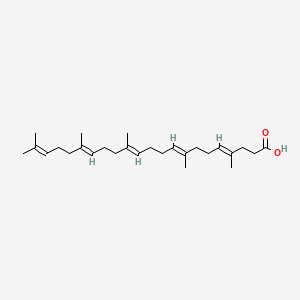
![5-[(E)-dimethylaminodiazenyl]-1-methylimidazole-4-carboxamide](/img/structure/B1233669.png)

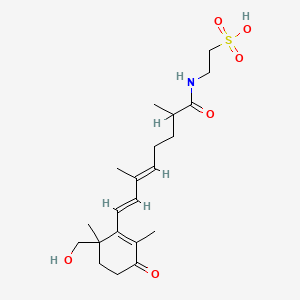
![(2S,3S,4S,5R,6S)-6-[(3E)-3-[(2E)-2-[(1R,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-hydroxy-4-methylidenecyclohexyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1233673.png)
